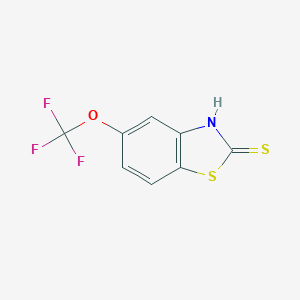

2-Mercapto-5-trifluoromethoxybenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-6-5(3-4)12-7(14)15-6/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHNATDQODTQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598567 | |

| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155559-82-3 | |

| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Mercapto-5-trifluoromethoxybenzothiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-5-trifluoromethoxybenzothiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic introduction of the trifluoromethoxy (-OCF₃) group onto the benzothiazole scaffold can profoundly modulate the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for drug discovery and the development of advanced materials. This document outlines a robust synthetic protocol, explains the underlying reaction mechanism, and details a suite of analytical techniques for unambiguous structural elucidation and purity confirmation. The methodologies are presented with field-proven insights, targeting researchers, chemists, and professionals in drug development.

Introduction: The Significance of Fluorinated Benzothiazoles

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of fluorine atoms or fluorine-containing moieties is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy group, in particular, is often considered a "super-iodine" or "lipophilic hydroxyl" bioisostere. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and enhance binding affinity to target proteins.

This compound combines these features, making it a precursor for a new generation of therapeutic agents and functional materials. Its synthesis and characterization are therefore of paramount importance for advancing research in these fields.

Synthesis of this compound

The most direct and industrially scalable synthesis of 2-mercaptobenzothiazoles involves the high-pressure, high-temperature reaction of a corresponding aniline derivative with carbon disulfide and elemental sulfur.[2] This guide details this established pathway, starting from 4-(trifluoromethoxy)aniline.

Reaction Principle and Mechanism

The reaction proceeds via a multi-step mechanism. Initially, 4-(trifluoromethoxy)aniline reacts with carbon disulfide to form a dithiocarbamic acid intermediate. This intermediate is unstable and, under the reaction conditions, undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H₂S). The elemental sulfur in the reaction acts as an oxidizing agent to facilitate the final ring closure and formation of the benzothiazole system.

Causality Behind Experimental Choices:

-

Starting Material: 4-(trifluoromethoxy)aniline is selected as it directly incorporates the desired trifluoromethoxy group at the 5-position of the final benzothiazole ring.

-

Reagents: Carbon disulfide (CS₂) serves as the source for the C2 and S2 atoms of the thiazole ring. Sulfur acts as an oxidant.

-

Conditions: High temperature and pressure are necessary to overcome the activation energy for the cyclization and oxidation steps.[3] An autoclave is required to safely manage the reaction pressures and contain the toxic H₂S byproduct.

Experimental Workflow: Synthesis

The overall workflow for the synthesis and purification of the target compound is illustrated below.

Caption: Synthesis and purification workflow for this compound.

Detailed Synthesis Protocol

Safety Precaution: This reaction produces high pressures and the highly toxic gas hydrogen sulfide (H₂S). It must be performed in a specialized high-pressure autoclave within a well-ventilated fume hood equipped with an H₂S scrubber. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and H₂S detector, is mandatory.

-

Charging the Autoclave:

-

To a high-pressure stainless steel autoclave (minimum 500 mL capacity), add 4-(trifluoromethoxy)aniline (e.g., 0.1 mol, 17.7 g).

-

Add elemental sulfur (e.g., 0.2 mol, 6.4 g).

-

In a separate, cooled container, measure carbon disulfide (e.g., 0.3 mol, 22.8 g, 18.1 mL). Add the carbon disulfide to the autoclave.

-

Seal the autoclave according to the manufacturer's specifications.

-

-

Reaction Execution:

-

Place the autoclave in a suitable heating mantle or reactor block.

-

Begin stirring and slowly heat the mixture. A typical heating profile involves raising the temperature to ~250-275°C over a period of 5-6 hours.[3]

-

Monitor the internal pressure and temperature throughout the reaction. The pressure will naturally increase due to the vapor pressure of the reactants and the formation of H₂S.

-

Hold the reaction at the target temperature for 2-3 hours to ensure completion.

-

-

Work-up and Purification:

-

Allow the autoclave to cool completely to room temperature.

-

Crucial Step: Carefully vent the residual pressure through a scrubbing system containing a solution of sodium hypochlorite or sodium hydroxide to neutralize the toxic H₂S gas.

-

Open the autoclave and transfer the solid crude product into a beaker.

-

Add a 10% aqueous solution of sodium hydroxide (NaOH) to the crude product and stir until all the desired product dissolves, forming its sodium salt. The unreacted sulfur and organic byproducts will remain as insoluble impurities.

-

Filter the mixture to remove the insoluble materials.

-

Transfer the filtrate to a clean beaker and cool in an ice bath.

-

Slowly add a dilute acid, such as 10% sulfuric acid (H₂SO₄), with constant stirring until the solution is acidic (pH ~2-3). The this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral to remove any residual salts.

-

Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is a pale yellow or off-white powder.

-

Characterization of this compound

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

Caption: A comprehensive workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data for this compound (Molecular Formula: C₈H₄F₃NOS₂; Molecular Weight: 251.25 g/mol ).

| Analysis Technique | Parameter | Expected Result/Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~13.0-14.0 ppm (br s, 1H)~7.5-7.8 ppm (m, 3H) | Broad singlet corresponds to the acidic thiol (-SH) proton. Multiplet in the aromatic region for the three protons on the benzene ring. |

| ¹³C NMR | Chemical Shift (δ) | ~185 ppm (C=S)~121.5 ppm (q, ¹JCF ≈ 257 Hz, -CF₃)~110-150 ppm (aromatic carbons) | Confirms the thione tautomer. A characteristic quartet for the CF₃ carbon due to C-F coupling. |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -58 ppm (s, 3F) | A single peak confirms the presence of the -OCF₃ group. |

| FT-IR | Wavenumber (cm⁻¹) | ~2550-2600 (weak, S-H stretch)~1600-1610 (C=N stretch)~1250 & 1160 (strong, C-F stretch) | Confirms key functional groups. The S-H peak may be broad or absent due to tautomerism. Strong C-F bands are characteristic of the -OCF₃ group.[4] |

| Mass Spectrometry | m/z | [M-H]⁻: 250.0[M+H]⁺: 252.0 | Provides the molecular weight of the compound, confirming its elemental composition. |

| Melting Point | Range (°C) | Expected >180°C | A sharp melting range (e.g., 1-2°C) is indicative of high purity. |

| Appearance | Physical State | Pale yellow to off-white crystalline powder | Consistent with related 2-mercaptobenzothiazole compounds.[5] |

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the thiol proton is readily observable).

-

Rationale: DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual proton peak does not interfere with the aromatic region. It also allows for the observation of exchangeable protons like the -SH group.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The combination of these three experiments provides a complete picture of the carbon-hydrogen framework and confirms the presence and electronic environment of the fluorine atoms.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Rationale: ATR is a rapid and non-destructive technique that requires minimal sample preparation. It provides information about the covalent bonds and functional groups present in the molecule.[6]

-

-

Mass Spectrometry (MS):

-

Protocol: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Rationale: ESI is a soft ionization technique that typically yields the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for straightforward determination of the molecular weight.[2]

-

-

Melting Point Determination:

-

Protocol: Place a small amount of the dry, powdered sample into a capillary tube. Determine the melting range using a calibrated melting point apparatus.

-

Rationale: The melting point is a crucial physical property that serves as an indicator of purity. Impurities typically depress and broaden the melting range.

-

Conclusion

This guide provides a detailed, scientifically-grounded framework for the successful synthesis and comprehensive characterization of this compound. The described high-pressure synthetic method is robust and scalable, while the multi-technique characterization workflow ensures the unambiguous confirmation of the product's structure and purity. By explaining the causality behind the chosen protocols, this document equips researchers and drug development professionals with the necessary knowledge to produce and validate this important fluorinated building block for further investigation and application.

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-Mercaptobenzothiazole. In Some Chemicals Used in Industrial and Consumer Applications. International Agency for Research on Cancer. [Link]

-

Azam, F., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]

-

Majchrzak, M., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 234. [Link]

-

Al-Juboori, A. A. H. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 332-343. [Link]

-

Li, X.-H., Tang, Z.-X., & Zhang, X.-Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168–173. [Link]

-

Ahmed, S. D., & Ahmed, D. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]

-

Al-Masoudi, W. A. (2015). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 12(1), 1-13. [Link]

-

NIST. (n.d.). 2-Mercaptobenzothiazole. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]

- Parker, D. K., & Cox, P. P. (2001). Method for the production of 2-mercaptobenzothiazole.

-

Sytnik, K. M., et al. (2019). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Russian Journal of Organic Chemistry, 55, 1247–1263. [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl).... [Link]

-

ResearchGate. (n.d.). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. [Link]

-

Xi, C., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]

-

Semantic Scholar. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

Ataman Kimya. (n.d.). 2-Mercaptobenzothiazole (MBT). [Link]

-

Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

-

PubChem. (n.d.). 2-Mercaptobenzothiazole. National Center for Biotechnology Information. [Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 4. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Mercapto-5-trifluoromethoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone of innovation. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[1] The introduction of a trifluoromethoxy group at the 5-position of the 2-mercaptobenzothiazole core is anticipated to significantly modulate its electronic properties and, consequently, its biological activity and potential applications in drug development.[1] This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Mercapto-5-trifluoromethoxybenzothiazole, offering a predictive framework grounded in established principles of NMR spectroscopy and data from analogous structures. As a self-validating system, this document will not only present the predicted spectral data but also elucidate the underlying principles that govern the chemical shifts and coupling constants, thereby empowering researchers to confidently interpret their own experimental findings.

I. The Structural and Spectroscopic Landscape of this compound

The unique structural features of this compound, particularly the presence of the electron-withdrawing trifluoromethoxy group and the heterocyclic benzothiazole core, give rise to a distinct NMR fingerprint. Understanding this fingerprint is paramount for structural verification and for gaining insights into the molecule's electronic environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal key information about the aromatic protons and the thiol proton. The electron-withdrawing nature of the trifluoromethoxy group will influence the chemical shifts of the aromatic protons, causing them to appear at slightly different positions compared to the parent 2-mercaptobenzothiazole.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | Doublet (d) | JH4-H6 = ~2.0 Hz (meta-coupling) |

| H-6 | 7.3 - 7.5 | Doublet of doublets (dd) | JH6-H7 = ~8.5 Hz (ortho-coupling), JH6-H4 = ~2.0 Hz (meta-coupling) |

| H-7 | 7.6 - 7.8 | Doublet (d) | JH7-H6 = ~8.5 Hz (ortho-coupling) |

| SH | 13.0 - 14.0 | Broad singlet (br s) | N/A |

Note: Predicted values are based on analysis of related benzothiazole derivatives and the known effects of substituents. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a detailed map of the carbon skeleton. The trifluoromethoxy group will exert a significant influence on the chemical shifts of the carbon atoms in the benzene ring, and the fluorine atoms will introduce characteristic C-F couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 (C=S) | 185 - 195 | Singlet | N/A |

| C-4 | 120 - 125 | Singlet | N/A |

| C-5 | 145 - 150 | Quartet (q) | JC5-F = ~2-5 Hz |

| C-6 | 115 - 120 | Singlet | N/A |

| C-7 | 125 - 130 | Singlet | N/A |

| C-8 (C-N) | 130 - 135 | Singlet | N/A |

| C-9 (C-S) | 150 - 155 | Singlet | N/A |

| -OCF₃ | 118 - 122 | Quartet (q) | ¹JC-F = ~250-280 Hz |

Note: The carbon of the trifluoromethoxy group will exhibit a large one-bond coupling constant with the fluorine atoms.[2]

II. The Science Behind the Spectrum: Causality in NMR

The predicted NMR data are not arbitrary; they are rooted in the fundamental principles of nuclear magnetic resonance. Understanding these principles is crucial for accurate spectral interpretation.

Chemical Shift: The Electronic Environment

The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups, such as the trifluoromethoxy group, decrease the electron density around nearby protons and carbons. This "deshielding" effect causes their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and causing their signals to appear at a lower chemical shift (upfield). In this compound, the -OCF₃ group's strong inductive electron-withdrawing effect will deshield the aromatic protons and carbons, particularly those in close proximity.

Spin-Spin Coupling: Through-Bond Interactions

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei. The magnitude of this interaction is given by the coupling constant, J, and is independent of the applied magnetic field strength. The number of peaks in a multiplet is determined by the "n+1" rule, where 'n' is the number of equivalent neighboring protons. The presence of fluorine in the trifluoromethoxy group will lead to through-bond couplings with the carbon atom it is attached to (¹JC-F) and potentially with more distant carbons and protons (long-range couplings).[3]

The Influence of Fluorine

The presence of the ¹⁹F nucleus, with a spin of I = 1/2 and a high natural abundance, significantly impacts both the ¹H and ¹³C NMR spectra. The large chemical shift range of ¹⁹F NMR makes it a sensitive probe of the local electronic environment.[4][5] In the ¹³C NMR spectrum of this compound, the carbon of the -OCF₃ group will be split into a quartet due to coupling with the three equivalent fluorine atoms. The magnitude of this one-bond C-F coupling is typically large, in the range of 250-280 Hz.[2]

III. Experimental Protocol: A Self-Validating Workflow

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a meticulous and well-documented experimental approach is essential.

Step 1: Sample Preparation

-

Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the compound and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzothiazole derivatives.[6]

-

Concentration: Prepare a solution with an appropriate concentration, typically 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shifts.[6]

Step 2: NMR Instrument Parameters

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range that encompasses all expected proton signals (e.g., -2 to 16 ppm).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum by collapsing C-H multiplets into singlets.

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than the ¹H nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

Step 3: Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to ensure it is flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons or carbons.

-

Assignment: Assign the peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants, guided by the predicted data and established principles.

IV. Visualizing the Molecular and Experimental Framework

Visual representations are invaluable for understanding complex molecular structures and experimental workflows.

Caption: Molecular structure of this compound.

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

V. Broader Implications and Future Directions

The precise structural elucidation of this compound via NMR spectroscopy is the first step towards unlocking its full potential. The trifluoromethoxy group is a known bioisostere for other functional groups and can enhance metabolic stability and membrane permeability, making this compound a promising candidate for further investigation in drug discovery programs.[1] The detailed NMR analysis presented in this guide provides the foundational knowledge required for quality control, reaction monitoring, and the rational design of next-generation benzothiazole-based therapeutics.

References

-

Ahmed, A. A., & Ahmed, A. H. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]

-

Fluorine NMR. (2001). University of Wisconsin-Madison. [Link]

-

Synthesis, characterization, and antibacterial evaluation of new benzimidazole bearing thioester moiety. (2019). ResearchGate. [Link]

-

19Fluorine NMR. University of Ottawa. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2012). Mustansiriyah Journal of Science. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2021). PubMed Central. [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI. [Link]

-

Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. (2017). Malaysian Journal of Analytical Sciences. [Link]

-

Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science. [Link]

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2020). Open Research@CSIR-NIScPR. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2015). PubMed Central. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

Supporting Information. (2008). Wiley-VCH. [Link]

-

Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Semantic Scholar. [Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. biophysics.org [biophysics.org]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Mercapto-5-trifluoromethoxybenzothiazole

Introduction: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Mercapto-5-trifluoromethoxybenzothiazole, a molecule of significant interest due to its trifluoromethoxy and mercaptobenzothiazole moieties, presents a unique analytical challenge. The benzothiazole core is a privileged scaffold in medicinal chemistry, while the trifluoromethoxy group is increasingly utilized to enhance metabolic stability and lipophilicity.[1] This guide provides a comprehensive technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound, offering researchers and drug development professionals a foundational understanding of its gas-phase chemistry. By dissecting its fragmentation pathways, we can gain invaluable insights into its structural integrity and predict the behavior of related compounds.

The Causality of Ionization and Fragmentation: A Mechanistic Perspective

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, typically at 70 eV, leading to the ejection of an electron and the formation of a molecular ion (M+•).[2] This radical cation is energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation patterns are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both ions and neutral radicals), and the influence of functional groups.

For this compound, the initial ionization is likely to occur at one of the heteroatoms (nitrogen or sulfur) due to the presence of non-bonding electrons, which have lower ionization energies than bonding electrons.[3] The stable aromatic system of the benzothiazole ring also plays a crucial role in stabilizing the molecular ion, leading to a prominent molecular ion peak in the mass spectrum.[4]

The subsequent fragmentation is a cascade of competing reactions, primarily driven by the stability of the resulting carbocations and radical species. The presence of the electron-withdrawing trifluoromethoxy group and the sulfur-containing mercapto group will significantly influence the fragmentation pathways, directing bond cleavages and rearrangements.

Proposed Fragmentation Pathways of this compound

Based on the known fragmentation patterns of benzothiazoles, aromatic ethers, and trifluoromethyl-substituted aromatic compounds, we can propose the following primary fragmentation pathways for this compound. The molecular ion (m/z 251) is expected to be a prominent peak.

1. The Benzothiazole Core Fragmentation:

The benzothiazole ring system is relatively stable, and its fragmentation often involves the loss of small neutral molecules. A characteristic fragmentation of 2-mercaptobenzothiazole involves the loss of a hydrogen atom to form a stable [M-H]+ ion. Another common pathway is the cleavage of the thiazole ring.

2. Influence of the Mercapto Group:

The mercapto group (-SH) can undergo several fragmentation reactions. The initial loss of a hydrogen radical (•H) to form a thiyl radical is a possibility. Alternatively, the entire -SH group can be lost as a radical. A more complex fragmentation involves the rearrangement and loss of CS or HCN.

3. The Trifluoromethoxy Group's Directives:

The trifluoromethoxy (-OCF3) group is a key influencer of the fragmentation cascade. Based on the mass spectrum of the precursor 4-(trifluoromethoxy)aniline, which shows a strong molecular ion at m/z 177, we can infer some key fragmentation behaviors.[5] The C-O bond of the trifluoromethoxy group is a likely site of cleavage.

A primary fragmentation pathway for aromatic ethers is the cleavage of the bond beta to the aromatic ring.[6] In this case, this would involve the loss of the •CF3 radical, leading to a resonance-stabilized phenoxy-type cation. The loss of the entire •OCF3 group is also a plausible fragmentation route.

The following Graphviz diagram illustrates the proposed major fragmentation pathways:

Caption: Proposed EI-MS fragmentation pathways of this compound.

Tabulated Summary of Key Fragment Ions

| m/z | Proposed Fragment Ion | Neutral Loss | Significance |

| 251 | [C8H4F3NOS2]+• | - | Molecular Ion |

| 218 | [C8H4F3NOS]+ | •SH | Loss of the mercapto radical |

| 207 | [C7H4F3NOS]+• | CS | Loss of carbon monosulfide from the thiazole ring |

| 182 | [C8H4NOS2]+ | •CF3 | Loss of the trifluoromethyl radical, characteristic of the trifluoromethoxy group |

| 166 | [C8H4NS2]+• | •OCF3 | Loss of the trifluoromethoxy radical |

| 135 | [C7H3NS]+• | CO | Subsequent loss from the m/z 182 fragment |

Experimental Protocol: A Self-Validating Approach

To acquire the mass spectrum of this compound, a systematic and self-validating experimental protocol is essential.

Synthesis of this compound:

A reliable synthetic route involves the reaction of 4-(trifluoromethoxy)aniline with carbon disulfide and sulfur.[7]

-

Step 1: Reaction Setup. In a high-pressure reaction vessel, combine 4-(trifluoromethoxy)aniline (1 equivalent), carbon disulfide (2-3 equivalents), and elemental sulfur (1-1.5 equivalents).

-

Step 2: Reaction Conditions. Heat the mixture to 220-250 °C for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Step 3: Work-up and Purification. After cooling, the crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.

-

Step 4: Characterization. Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and FT-IR spectroscopy before proceeding to mass spectrometry analysis.

Mass Spectrometry Analysis Workflow:

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Instrumentation and Parameters:

-

Mass Spectrometer: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A suitable temperature gradient to ensure good chromatographic separation and elution of the analyte.

-

Data Analysis: The acquired data should be processed to identify the molecular ion and major fragment ions. Comparison with a spectral library (if available) and manual interpretation based on known fragmentation rules are crucial for structural confirmation.

Conclusion: A Roadmap for Structural Interrogation

This in-depth technical guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation of this compound. By combining knowledge of the fragmentation patterns of its constituent moieties—the benzothiazole core, the mercapto group, and the trifluoromethoxy substituent—we have proposed a logical and scientifically grounded fragmentation pathway. The detailed experimental protocol offers a self-validating system for obtaining high-quality mass spectral data. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important class of molecules and to accelerate the pace of innovation in their respective fields.

References

-

Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. ResearchGate. [Link]

-

GCMS Section 6.9.5 - Whitman People. Whitman College. [Link]

-

Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin. [Link]

- Method for the production of 2-mercaptobenzothiazole.

-

Synthesis of 2‐Amino‐5‐chloro‐3‐(trifluoromethyl)benzenethiol and Conversion into 4H‐1,4‐Benzothiazines and Their Sulfones. Sci-Hub. [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org. [Link]

-

Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. Roskilde University. [Link]

-

Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. PubMed. [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Berkeley. [Link]

-

2-MERCAPTOBENZOTHIAZOLE. IARC Publications. [Link]

-

Electron Ionization for GC–MS. LCGC International. [Link]

-

GCMS Section 6.13. Whitman College. [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 7. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

Introduction: Elucidating Molecular Architecture via Vibrational Spectroscopy

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Mercapto-5-trifluoromethoxybenzothiazole

This compound is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structural amalgamation—a benzothiazole core, a reactive mercapto group, and an electron-withdrawing trifluoromethoxy substituent—imparts distinct chemical properties that are valuable in drug development and the synthesis of novel materials.[1][2][3] The trifluoromethoxy group, in particular, can enhance metabolic stability and modulate lipophilicity, making it a desirable moiety in modern drug design.[1]

Characterizing such a molecule with precision is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive analytical technique for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an FT-IR spectrum provides a unique "fingerprint," allowing for the confirmation of chemical identity, functional group analysis, and assessment of purity.[4] Each covalent bond vibrates at a characteristic frequency, and absorption of infrared radiation at that specific frequency leads to an observable peak in the spectrum.[5][6]

This guide provides a comprehensive analysis of the expected FT-IR spectrum of this compound. We will deconstruct the molecule into its constituent functional groups, predict the characteristic absorption bands based on established spectroscopic principles, and provide a robust experimental framework for acquiring and interpreting high-quality spectral data.

Part 1: Molecular Structure and Theoretical Vibrational Modes

To accurately interpret the FT-IR spectrum, we must first understand the molecule's structure and the types of vibrations its bonds can undergo.

Caption: Chemical structure of this compound.

Key Functional Groups and Expected Vibrations

The molecule's spectrum will be a composite of the vibrations from three primary regions:

-

The Benzothiazole Ring System: Aromatic C-H bonds, C=C and C=N double bonds within the fused rings, and C-S single bonds.

-

The Trifluoromethoxy Group (-OCF₃): Strong, characteristic vibrations from C-F and C-O bonds.

-

The Mercapto Group (-SH): The S-H stretching vibration. A crucial consideration here is the potential for thiol-thione tautomerism.

The Question of Tautomerism

Like its parent compound, 2-mercaptobenzothiazole, this molecule can exist in two tautomeric forms: the thiol form (containing an S-H bond) and the thione form (containing N-H and C=S bonds).[7] Computational studies on 2-mercaptobenzothiazole suggest the thione form is more stable.[7] This equilibrium is critical, as it dictates which vibrational bands will appear in the spectrum. The FT-IR spectrum will definitively reveal the dominant tautomer in the solid state.

Part 2: Predictive Analysis of the FT-IR Spectrum

Based on established group frequencies, we can predict the regions where key vibrational modes will absorb infrared radiation.

The Aromatic Benzothiazole Core

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as sharp, medium-intensity peaks in the region of 3000-3100 cm⁻¹ .[8] Their presence confirms the aromatic nature of the core structure.

-

C=C and C=N Ring Stretching: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond of the thiazole ring are expected to produce a series of sharp peaks of variable intensity between 1400 cm⁻¹ and 1650 cm⁻¹ .[4][9][10] These bands are highly characteristic of aromatic and heteroaromatic systems.

-

C-S Stretch: The stretching vibration of the C-S bond within the thiazole ring is typically weak and appears at lower wavenumbers, generally in the 600-800 cm⁻¹ range.[2][11]

The Trifluoromethoxy (-OCF₃) Reporter Group

The -OCF₃ group is an excellent reporter in FT-IR spectroscopy due to the high polarity of its bonds, which leads to very strong absorptions.

-

C-F Stretching Vibrations: The three C-F bonds will give rise to intense and characteristic absorption bands. These are typically found in the 1100-1350 cm⁻¹ region.[12] Due to symmetric and asymmetric stretching modes, multiple strong peaks are expected in this window, often dominating this portion of the spectrum.[13][14]

-

C-O Stretching Vibration: The stretch of the C-O bond adjacent to the fluorines is also prominent and usually appears as a strong peak around 1050-1150 cm⁻¹ .[4][10]

The Thiol (-SH) vs. Thione (C=S, N-H) Tautomers

The region between 2500 cm⁻¹ and 3500 cm⁻¹ will be highly diagnostic for determining the dominant tautomeric form.

-

If the Thiol Form Dominates: A weak, sharp absorption band corresponding to the S-H stretch is expected in the range of 2550-2600 cm⁻¹ .[11][15] The weakness of this peak is a key identifying feature and is due to the small change in dipole moment during the S-H bond vibration.[16]

-

If the Thione Form Dominates:

-

The S-H peak will be absent. Instead, a broader, medium-to-strong peak for the N-H stretch will appear in the region of 3100-3400 cm⁻¹ .[5][15] Its breadth is often due to intermolecular hydrogen bonding in the solid state.

-

A C=S stretch band would also be expected. This vibration typically appears in the 1050-1250 cm⁻¹ region, but it can be of variable intensity and may overlap with the strong C-F and C-O absorptions.[10]

-

Part 3: Data Summary and Experimental Protocol

Predicted FT-IR Absorption Data

The following table summarizes the expected vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100-3400 | Medium, Broad | N-H Stretch (if Thione) | Thione Tautomer |

| ~3000-3100 | Medium, Sharp | Aromatic C-H Stretch | Benzothiazole Ring |

| ~2550-2600 | Weak, Sharp | S-H Stretch (if Thiol) | Thiol Tautomer |

| ~1400-1650 | Medium-Strong, Sharp | C=C and C=N Ring Stretches | Benzothiazole Ring |

| ~1100-1350 | Very Strong, Sharp | Asymmetric & Symmetric C-F Stretches | Trifluoromethoxy |

| ~1050-1250 | Medium-Strong | C=S Stretch (if Thione) | Thione Tautomer |

| ~1050-1150 | Strong, Sharp | C-O Stretch | Trifluoromethoxy |

| ~600-800 | Weak-Medium | C-S Ring Stretch | Benzothiazole Ring |

Experimental Workflow: Acquiring a High-Fidelity Spectrum

A self-validating protocol ensures reproducibility and accuracy. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Experimental Protocol

-

Instrument Preparation:

-

Causality: Ensure the FT-IR spectrometer has been purged with dry air or nitrogen to minimize atmospheric water (broad peaks ~3400 cm⁻¹) and CO₂ (sharp peaks ~2349 cm⁻¹) interference.[15]

-

Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., HPLC-grade isopropanol) and a soft, lint-free wipe.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Causality: This step is critical as it measures the instrument's response and the ambient environment. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Use the pressure arm to apply consistent and firm pressure.

-

Causality: Good contact between the sample and the crystal is essential for a strong signal, as the infrared beam only penetrates a few microns into the sample.

-

-

Data Acquisition:

-

Set the acquisition parameters. A spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans are standard for high-quality data.

-

Causality: A resolution of 4 cm⁻¹ is sufficient to resolve most vibrational bands in solids. Co-adding 32 scans improves the signal-to-noise ratio, making weaker peaks, such as the S-H stretch, more discernible.

-

Initiate the sample scan.

-

-

Data Processing:

-

The resulting spectrum should be automatically ratioed against the background.

-

Apply a software-based ATR correction.

-

Causality: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.

-

Perform a baseline correction if needed to ensure all peaks originate from a flat baseline.

-

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a definitive tool for its structural verification. The most telling features are the exceptionally strong C-F stretching bands between 1100-1350 cm⁻¹, which confirm the presence of the trifluoromethoxy group, and the diagnostic region between 2500-3500 cm⁻¹, which unambiguously determines the dominant thiol or thione tautomer. By following the rigorous experimental protocol and using the predictive assignments outlined in this guide, researchers can confidently utilize FT-IR spectroscopy to characterize this important molecule and ensure its integrity in complex research and development pipelines.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- Wade, L.G. Jr. (2003). Characteristic Group Vibrations of Organic Molecules. As cited in an educational presentation.

-

American Chemical Society Publications. (2009). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2014). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

-

Reddit. (2022). SH bond in IR : r/Chempros. Retrieved from [Link]

-

ResearchGate. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Retrieved from [Link]

-

American Chemical Society Publications. (2000). SH-Stretching Vibrational Spectra of Ethanethiol and tert-Butylthiol. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Retrieved from [Link]

-

Al-Qadisiyah University. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

-

ResearchGate. (2001). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF3OX (X=H, F, Cl, Br). Retrieved from [Link]

-

ResearchGate. (2019). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

-

Wiley Online Library. (2002). Collective Vibrational Modes in Biological Molecules Investigated by Terahertz Time-Domain Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Retrieved from [Link]

-

American Chemical Society Publications. (2016). Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. atamankimya.com [atamankimya.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. eleceng.adelaide.edu.au [eleceng.adelaide.edu.au]

- 7. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structural Elucidation of 2-Mercapto-5-trifluoromethoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of 2-Mercapto-5-trifluoromethoxybenzothiazole. While the specific crystal structure of this compound is not yet publicly documented, this guide serves as a detailed roadmap for researchers aiming to determine it. The benzothiazole scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of this particular derivative is crucial for advancing its potential applications in drug development.[1] This document outlines robust synthetic protocols, advanced purification and crystallization techniques, and a suite of analytical methodologies, culminating in the gold-standard technique of single-crystal X-ray diffraction for ultimate structural confirmation.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole derivatives are a prominent class of heterocyclic compounds that command significant attention in pharmaceutical research due to their wide spectrum of biological activities.[2] These activities include antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] The introduction of a trifluoromethoxy group at the 5-position and a mercapto group at the 2-position of the benzothiazole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a compelling candidate for drug discovery programs.

A definitive understanding of the crystal structure is paramount. It provides precise, atomic-level information on molecular geometry, bond lengths, bond angles, and intermolecular interactions.[3][4] This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutic agents. This guide provides the scientific and methodological foundation to achieve this structural determination.

Synthesis of this compound

The synthesis of the target compound can be approached through established methods for 2-mercaptobenzothiazole production, adapted for the specific precursor, 4-(trifluoromethoxy)aniline. The classical high-pressure reaction of an aniline derivative with carbon disulfide and sulfur is a well-documented and industrially relevant method.[5][6][7]

Proposed Synthetic Pathway: High-Temperature, High-Pressure Cyclization

The most direct route involves the reaction of 4-(trifluoromethoxy)aniline with carbon disulfide (CS₂) and elemental sulfur (S) in an autoclave under elevated temperature and pressure.[5][6]

Reaction:

4-(Trifluoromethoxy)aniline + CS₂ + S → this compound + H₂S

This one-pot synthesis is efficient but requires careful control of reaction parameters to maximize yield and minimize side-product formation.

Experimental Protocol: Synthesis

Disclaimer: This protocol involves high-pressure and high-temperature reactions and should only be performed by trained personnel in a suitable laboratory with appropriate safety equipment.

-

Reactor Charging: In a high-pressure stainless steel autoclave, charge 4-(trifluoromethoxy)aniline, carbon disulfide, and sulfur. A typical molar ratio would be approximately 1:1.2:0.4, but optimization may be required.[5][6]

-

Inert Atmosphere: Purge the autoclave with an inert gas, such as nitrogen, to remove oxygen.

-

Heating Profile:

-

Slowly heat the sealed autoclave. A gradual temperature ramp is crucial for controlling the reaction.[5][7]

-

Increase the temperature at a rate of approximately 1-2°C per minute until it reaches a target range of 220-275°C.[5][7] The optimal temperature will need to be determined experimentally.

-

Maintain the reaction at the target temperature for 4-6 hours.[5][7] The internal pressure will increase significantly during this period.

-

-

Cooling and Depressurization: Allow the autoclave to cool to room temperature. Carefully vent the hydrogen sulfide (H₂S) byproduct into a scrubbing solution (e.g., sodium hydroxide).

-

Extraction and Isolation:

-

Open the autoclave and transfer the crude product mixture.

-

The crude product can be purified by extraction with a suitable solvent, such as toluene, followed by washing and solvent removal.[6]

-

Caption: High-pressure synthesis workflow for this compound.

Purification and Crystallization for X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step in structure determination.[8] The purity of the compound is critical.

Purification Protocol

-

Column Chromatography: The crude product should be purified by column chromatography over silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is a common strategy.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system. A solvent screen should be performed to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

Crystallization Methodologies

The goal is to achieve a state of slow supersaturation, which allows for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.

| Crystallization Method | Description |

| Slow Evaporation | A solution of the purified compound in a suitable volatile solvent (or solvent mixture) is prepared in a vial. The vial is covered with a perforated cap (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent over several days to weeks. |

| Vapor Diffusion | The compound is dissolved in a small amount of a relatively non-volatile, good solvent. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. |

| Cooling | A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even to a lower temperature in a refrigerator or freezer. |

Tip: Using a small amount of the purified compound (5-10 mg) for crystallization attempts is often sufficient.[9]

Spectroscopic and Thermal Characterization

Before proceeding to X-ray diffraction, it is essential to confirm the identity, structure, and purity of the synthesized compound using a combination of spectroscopic and thermal analysis techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

-

¹H NMR: Will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the benzothiazole ring.[10]

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the characteristic thione carbon (C=S).[11]

-

¹⁹F NMR: Will show a characteristic signal for the trifluoromethoxy (-OCF₃) group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.[2]

-

Expected Peaks:

-

N-H stretch: A broad peak around 3100-3000 cm⁻¹ (due to tautomerism).

-

C=N stretch: A peak in the range of 1600-1670 cm⁻¹.[2]

-

C-S stretch: Peaks in the fingerprint region.

-

C-F stretches: Strong absorptions typically in the 1300-1000 cm⁻¹ region.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[12]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the compound.[13]

-

DSC: Will show a sharp endothermic peak corresponding to the melting point of the crystalline solid. This is a good indicator of purity.

-

TGA: Will show the decomposition temperature of the compound, indicating its thermal stability.[14] The analysis can reveal if the compound decomposes in single or multiple steps.[14]

| Analytical Technique | Information Provided |

| NMR Spectroscopy | Detailed molecular structure, connectivity, and chemical environment of atoms. |

| FTIR Spectroscopy | Presence of key functional groups. |

| Mass Spectrometry | Molecular weight and elemental formula confirmation. |

| Thermal Analysis | Melting point, purity, and thermal stability. |

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[3][4]

The SCXRD Workflow

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[4]

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection are integrated.

-

Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, occupancies, and displacement parameters.

-

Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. The output includes precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions like hydrogen bonding and π-stacking.

Conclusion

The structural elucidation of this compound is an essential step toward understanding its chemical properties and unlocking its potential in drug development. While the definitive crystal structure awaits experimental determination, this guide provides a robust and scientifically grounded pathway for its synthesis, purification, and analysis. By following the detailed protocols for synthesis and crystallization, and employing the comprehensive suite of characterization techniques outlined, researchers are well-equipped to obtain high-quality single crystals and perform the definitive single-crystal X-ray diffraction analysis. The resulting atomic-level structural information will be invaluable for the rational design and optimization of new therapeutic agents based on this promising benzothiazole scaffold.

References

- US6222041B1, "Method for the production of 2-mercaptobenzothiazole", Google P

-

Taylor & Francis Online, "Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents", [Link]

-

Organic Chemistry Portal, "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide", [Link]

-

PMC - NIH, "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review", [Link]

-

MDPI, "Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production", [Link]

- Google Patents, "WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole",

-

MDPI, "Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives", [Link]

-

MDPI, "Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials", [Link]

-

PubMed, "Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry", [Link]

-

SERC (Carleton), "Single-crystal X-ray Diffraction", [Link]

-

PMC, "Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes", [Link]

-

Chemical Society Reviews (RSC Publishing), "Advanced crystallisation methods for small organic molecules", [Link]

-

University of Washington, "Single Crystal X-ray Diffraction and Structure Analysis", [Link]

-

University of Southampton ePrints, "Advanced crystallisation methods for small organic molecules", [Link]

-

PubMed Central, "Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease", [Link]

-

PLOS, "Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids", [Link]

-

University of Babylon, "Synthesis, Characterization and Biological Activity of benzothiazole Complexes", [Link]

-

Journal of Chemical Health Risks, "Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity", [Link]

-

EPFL, "Crystallization of small molecules", [Link]

-

Malaysian Journal of Analytical Sciences, "SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION", [Link]

-

RSC Advances, "Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease", [Link]

-

ResearchGate, "(PDF) Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids", [Link]

-

AZoM, "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?", [Link]

-

ResearchGate, "FT-IR spectra of synthesized materials | Download Scientific Diagram", [Link]

-

ACS Publications, "Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals", [Link]

-

Journal of Young Pharmacists, "Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents", [Link]

-

ACS Publications, "Thermal Analysis", [Link]

-

CSIR-NIScPR, "Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction", [Link]

-

IIT Kanpur, "Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)", [Link]

-

University of Strasbourg, "Guide for crystallization", [Link]

-

National Institute of Standards and Technology, "Benzothiazole - NIST WebBook", [Link]

-

PubMed, "Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry", [Link]

-

ResearchGate, "(PDF) Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences", [Link]

-

World Journal of Pharmaceutical Research, "WORLD JOURNAL OF PHARMACEUTICAL RESEARCH", [Link]

-

International Journal of Life-Sciences and Pharmaceutical Research, "Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach", [Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 6. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production | MDPI [mdpi.com]

- 7. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. unifr.ch [unifr.ch]

- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. iitk.ac.in [iitk.ac.in]

- 14. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Mercapto-5-trifluoromethoxybenzothiazole: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Mercapto-5-trifluoromethoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the novelty of this specific molecule, direct experimental solubility data is not yet prevalent in published literature. Therefore, this whitepaper establishes a robust predictive and experimental framework. We will begin by dissecting the physicochemical properties of the parent scaffold, 2-Mercaptobenzothiazole (MBT), and extrapolate the likely influence of the 5-trifluoromethoxy substituent. This theoretical analysis is followed by a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility, empowering researchers to generate precise and reliable data for their drug development programs.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the benzothiazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a primary hurdle.

Low solubility can lead to a cascade of negative consequences[3]:

-

Underestimation of Biological Potency: Precipitation of the compound in in vitro assay media can lead to falsely low potency readings.

-

Poor Bioavailability: Insufficient solubility in gastrointestinal fluids limits the absorption of orally administered drugs.

-

Challenges in Formulation: Developing a stable and effective dosage form for an insoluble compound is a complex and resource-intensive task.

Therefore, a thorough understanding and precise measurement of a compound's solubility in various common solvents are imperative from the early stages of discovery to late-stage formulation.

Physicochemical Properties: A Tale of Two Molecules

To understand the solubility of this compound, we first examine its core structure, 2-Mercaptobenzothiazole (MBT), for which extensive data exists. We can then predict how the addition of a trifluoromethoxy group at the 5-position will modulate these properties.

| Property | 2-Mercaptobenzothiazole (MBT) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₅NS₂ | C₈H₄F₃NOS₂ | Addition of -OCF₃ group. |

| Molecular Weight | 167.25 g/mol [4] | 251.25 g/mol | Calculated based on atomic weights. |

| Melting Point | 180.2 - 181.7 °C[4] | Likely higher | Increased molecular weight and potential for altered crystal packing. |

| pKa | 7.0 (at 20 °C)[5] | Likely lower (more acidic) | The -OCF₃ group is strongly electron-withdrawing, which will stabilize the thiolate anion, making the thiol proton more acidic. |

| logP (o/w) | 2.41[5] | Likely higher | The trifluoromethoxy group is highly lipophilic, which is expected to increase the octanol/water partition coefficient. |

The key takeaway is that the 5-trifluoromethoxy group significantly increases both the molecular weight and the lipophilicity (logP) of the parent molecule. The increased acidity (lower pKa) will also play a crucial role in its solubility in aqueous solutions of varying pH.

Solubility Profile of the Parent Scaffold: 2-Mercaptobenzothiazole (MBT)

A comprehensive study has been published detailing the mole fraction solubility of MBT in eleven common organic solvents at various temperatures[6]. This data provides an invaluable baseline for estimating the solubility of its derivatives. The general solubility trend at near-ambient temperature is:

2-butanone > 1,4-dioxane > ethyl acetate > n-butanol > n-propanol > i-butanol > i-Propanol > methanol > chloroform > acetonitrile > toluene [6]

In aqueous media, the solubility of MBT is reported to be 117 mg/L at 20°C[4]. It is also noted to be soluble in acetone and slightly soluble in alcohol, ether, and benzene[4].

Predicting Solubility: The Interplay of Structure and Solvent

The principle of "like dissolves like" is the cornerstone of solubility prediction[7]. The solubility of this compound will be governed by a balance of its structural features and the properties of the solvent.

-

Benzothiazole Core: Aromatic and relatively nonpolar.

-

Mercapto (-SH) Group: Capable of acting as a weak hydrogen bond donor and, upon deprotonation, a strong hydrogen bond acceptor. Its acidity is enhanced by the trifluoromethoxy group.

-

Trifluoromethoxy (-OCF₃) Group: Highly lipophilic and polar, but a poor hydrogen bond acceptor. It significantly increases the molecule's overall nonpolar surface area.

Based on this analysis, we can make the following predictions:

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited. While the molecule has significant nonpolar character, the polar mercapto and thiazole groups will disfavor interaction with purely nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, 2-Butanone, DMSO): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule without having to disrupt a strong hydrogen-bonding network. The high solubility of MBT in 2-butanone and ethyl acetate supports this prediction[6].

-

Polar Protic Solvents (e.g., Water, Alcohols): Solubility will be a complex balance. In alcohols, the ability to hydrogen bond with the mercapto group should afford some solubility. In water, the high lipophilicity of the trifluoromethoxy group will likely lead to low intrinsic solubility. However, solubility will be highly pH-dependent. In basic aqueous solutions (pH > pKa), the molecule will deprotonate to form a highly polar thiolate salt, which is expected to be significantly more soluble.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method[8]. This procedure measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (HPLC grade)

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Analytical balance

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous)

-

HPLC system with a UV detector (a photodiode array detector is preferred)[9]

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-